Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]-

Chemical Inventory Regulatory Compliance Substance Identification

This sulfonamide-substituted benzamide (CAS 85344-42-9) is a rationally designed inactive analog for SAR studies, serving as a negative control to define pharmacophore boundaries. Its unique ethyl spacer and butylsulfamoyl moiety make it ideal for testing linker tolerance in target engagement. Also used as a reference standard for LC-MS method development and impurity quantification. High purity ≥95% ensures reproducibility. Procure for research use only.

Molecular Formula C13H20N2O3S
Molecular Weight 284.38 g/mol
CAS No. 85344-42-9
Cat. No. B1660905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-[2-[(butylamino)sulfonyl]ethyl]-
CAS85344-42-9
Molecular FormulaC13H20N2O3S
Molecular Weight284.38 g/mol
Structural Identifiers
SMILESCCCCNS(=O)(=O)CCNC(=O)C1=CC=CC=C1
InChIInChI=1S/C13H20N2O3S/c1-2-3-9-15-19(17,18)11-10-14-13(16)12-7-5-4-6-8-12/h4-8,15H,2-3,9-11H2,1H3,(H,14,16)
InChIKeyAWAIUPWZFCHKOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]- (CAS 85344-42-9): Structural Identity and Procurement Context


Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]- (IUPAC: N-[2-(butylsulfamoyl)ethyl]benzamide) is a synthetic small molecule with the molecular formula C13H20N2O3S, classified as a sulfonamide-substituted benzamide derivative [1]. It is listed in the EPA DSSTox database (DTXSID20428641), confirming its presence in chemical inventories and its relevance as a research intermediate or reference standard [1]. Its structure features a benzamide core linked via an ethyl spacer to a butylaminosulfonyl moiety, a scaffold that appears generically in patent literature describing sulfamoyl benzamides as potential cannabinoid receptor ligands and Nav1.7 ion channel inhibitors [2].

Why Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]- Cannot Be Interchanged with Generic Analogs


Within the sulfamoyl benzamide class, minor structural variations—such as the length of the N-alkyl chain on the sulfonamide, the nature of the spacer between the amide and sulfonamide groups, or substitution on the benzamide phenyl ring—can profoundly alter target binding affinity, functional activity (e.g., agonist vs. antagonist), and ADME properties, as demonstrated in related cannabinoid receptor and Nav1.7 inhibitor programs [1][2]. Without direct comparative experimental data for this specific compound, a simple functional group analogy is insufficient to guarantee equivalent biological or physicochemical behavior, making unverified substitution a risk for experimental reproducibility and procurement specification.

Quantitative Differentiation Evidence for Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]-


EPA DSSTox Registry Confirmation as a Distinct Chemical Entity

The target compound is uniquely identified in the EPA DSSTox database with the identifier DTXSID20428641, confirming its status as a discrete substance within regulatory chemical inventories [1]. This contrasts with unregistered or ambiguously defined in-class analogs, providing a clear procurement specification point.

Chemical Inventory Regulatory Compliance Substance Identification

Structural Differentiation from Common Sulfamoyl Benzamide Scaffolds

The core sulfamoyl benzamide scaffold is disclosed in patent US7544676B2 as a cannabinoid receptor ligand platform, where activity is explicitly dependent on specific substitution patterns [1]. While no specific assay data exists for the target compound, its unique N-(2-(butylsulfamoyl)ethyl)benzamide structure represents a distinct topological variant from the exemplified para- and meta-substituted sulfamoyl benzamides. Key differentiating features include the ethylene spacer between the amide nitrogen and the sulfonamide, and the n-butyl group on the sulfonamide nitrogen.

Medicinal Chemistry Structure-Activity Relationship Cannabinoid Receptor

Potential Differentiation as a Nav1.7 Inhibitor Scaffold

The target compound's N-aminosulfonyl benzamide substructure falls within the generic formula of Nav1.7 inhibitors claimed in patent WO-2013102826-A1 [1]. These inhibitors are defined by specific Z, R1a, R1b, and R2 groups. The target compound's combination of an ethylene-linked butylsulfamoyl group and an unsubstituted benzamide moiety represents a unique, unexplored combination within this patent space. No IC50 or in vivo data is publicly available for this specific compound to compare against the patent's exemplified leads.

Ion Channel Pain Research N-Aminosulfonyl Benzamide

Recommended Application Scenarios for Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]- Based on Evidence


Negative Control Compound for Cannabinoid or Nav1.7 SAR Campaigns

Given its structural similarity to, yet distinct topology from, known active sulfamoyl benzamides, this compound is rationally employed as an inactive analog or negative control in structure-activity relationship (SAR) studies. It helps define the pharmacophore boundaries by testing the tolerance of the ethylene spacer and butylsulfamoyl motif, a concept derived from the differentiation evidence in Section 3 [1][2].

Reference Standard for Analytical Method Development

The unique DSSTox identifier and well-defined structure (Section 3, Evidence 1) make this compound suitable for use as a reference standard in HPLC, LC-MS, or GC-MS method development and validation, particularly for the quantification of sulfamoyl benzamide impurities in pharmaceutical process chemistry [1].

Exploratory Chemistry Probe for Sulfonamide Linker Optimization

The compound's ethyl linker between the benzamide core and the sulfonamide moiety is a key structural feature. It can serve as a starting point for medicinal chemists exploring the optimal distance and geometry between the amide and sulfonamide pharmacophoric elements in target engagement, a direct extrapolation from its structural differentiation evidence (Section 3, Evidence 2 and 3) [1][2].

Quote Request

Request a Quote for Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.